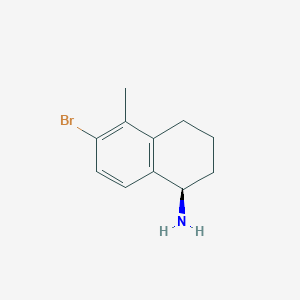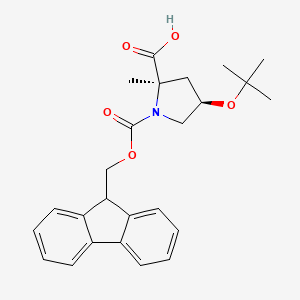
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxy group, and a pyrrolidine ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
The synthesis of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc protecting group and the tert-butoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, often using reagents like sodium methoxide or lithium aluminum hydride.
Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group.
Aplicaciones Científicas De Investigación
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The tert-butoxy group enhances the compound’s solubility and stability, allowing it to effectively participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include other Fmoc-protected amino acids and pyrrolidine derivatives. Compared to these compounds, (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Some similar compounds are:
- Fmoc-Lys(Boc)-OH
- Fmoc-Pro-OH
- Boc-Pro-OH
These compounds share structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C25H29NO5 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-24(2,3)31-16-13-25(4,22(27)28)26(14-16)23(29)30-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,13-15H2,1-4H3,(H,27,28)/t16-,25-/m1/s1 |
Clave InChI |
DMPRXWNQCCZPBN-PUAOIOHZSA-N |
SMILES isomérico |
C[C@@]1(C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


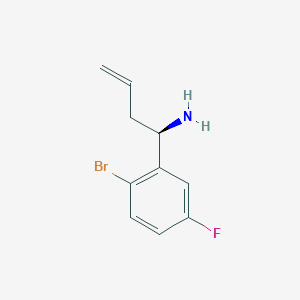
![5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl](/img/structure/B13045370.png)

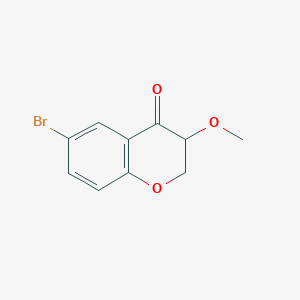

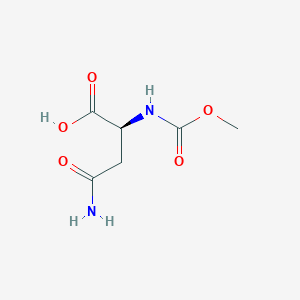
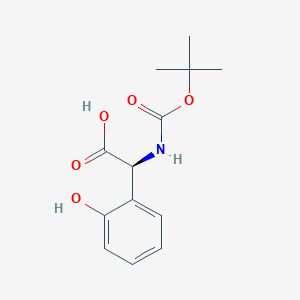
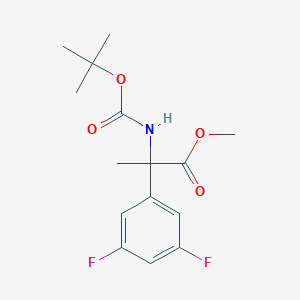
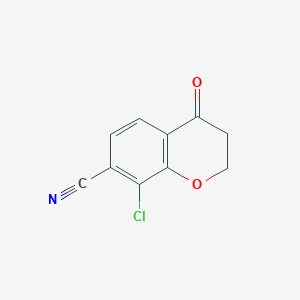
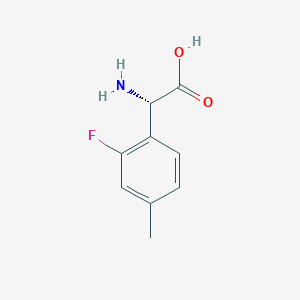
![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
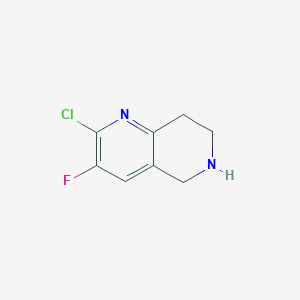
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
